MAO-A Inhibition: Insights from N2-Phenyl Analog
The closest structurally characterized analog, 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 1782616-18-5), exhibits MAO-A IC₅₀ = 6 nM and MAO-B IC₅₀ = 2.10 μM in human recombinant enzyme assays, yielding a >350-fold selectivity for MAO-A over MAO-B [1]. The target compound differs solely by a para-methyl substituent on the N2-phenyl ring. In pharmacologically related pyrazolone series, para-methyl substitution on the N-aryl ring has been associated with modulated COX-2 selectivity and altered metabolic stability compared to the unsubstituted phenyl parent [2]. No direct head-to-head comparison data currently exists for the target compound versus the phenyl analog; all differentiation claims are class-level inference pending experimental confirmation.
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to retain nanomolar MAO-A activity based on structural homology to the N2-phenyl analog |
| Comparator Or Baseline | 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid: MAO-A IC₅₀ = 6 nM, MAO-B IC₅₀ = 2.10 μM (human recombinant enzyme, Sf9 cells) |
| Quantified Difference | Not calculable without experimental data; para-methyl substitution is predicted to increase lipophilicity (ΔcLogP ≈ +0.5) which may alter MAO isoform selectivity |
| Conditions | BindingDB/ChEMBL: human recombinant MAO-A and MAO-B expressed in Sf9 cells, fluorometric detection of H₂O₂ production |
Why This Matters
The nanomolar MAO-A activity of the N2-phenyl analog establishes this dihydropyrazolone-acetic acid scaffold as a privileged chemotype for CNS-targeted programs; the 4-methylphenyl variant offers a distinct lipophilicity window for SAR exploration.
- [1] BindingDB Entry BDBM50075964 / ChEMBL3415802. 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid. MAO-A IC₅₀ = 6 nM; MAO-B IC₅₀ = 2.10 μM. https://bindingdb.org (accessed 2026). View Source
- [2] El-Sayed, M.A.-A.; Abdel-Aziz, N.I.; Abdel-Aziz, A.A.-M. et al. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 2012. (Demonstrates that para-substitution on N-aryl pyrazoles modulates COX-2 selectivity.) View Source
